
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a key role in regulating neurotransmission in the brain.
作用機序
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is a selective agonist for mGluR7, which means that it binds to and activates this receptor. Activation of mGluR7 leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels. This results in a reduction in synaptic transmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide are primarily related to its activation of mGluR7. In vitro studies have shown that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide inhibits the release of neurotransmitters such as glutamate, GABA, and acetylcholine. In vivo studies have demonstrated that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has anxiolytic, antidepressant, and antinociceptive effects, as well as improving cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide in lab experiments is its selectivity for mGluR7. This allows researchers to specifically investigate the function of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is its relatively low potency compared to other mGluR7 agonists. This means that higher concentrations of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide may be required to achieve the desired effects, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide and mGluR7. One area of interest is the role of mGluR7 in addiction and substance abuse. Preclinical studies have shown that mGluR7 agonists can reduce drug-seeking behavior and relapse in animal models of addiction, suggesting that targeting this receptor may be a promising approach for treating addiction in humans. Another area of interest is the development of more potent and selective mGluR7 agonists, which could improve the efficacy and safety of these compounds in clinical settings.
合成法
The synthesis of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide involves a series of chemical reactions. The starting material is 4-bromo-2-methoxy-6-methylphenol, which is reacted with 2,2,6-trimethylmorpholine to form the corresponding morpholine derivative. This intermediate is then reacted with chloroacetyl chloride to yield N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide. The final product is purified using column chromatography.
科学的研究の応用
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively used in scientific research to study the function of mGluR7. This receptor is involved in the regulation of synaptic transmission, and its dysfunction has been implicated in various neurological disorders, including anxiety, depression, and addiction. N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been used to investigate the role of mGluR7 in these disorders, as well as in pain perception and cognition.
特性
IUPAC Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-10-6-12(17)7-13(21-5)14(10)18-15(20)19-8-11(2)22-16(3,4)9-19/h6-7,11H,8-9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAKMZNSQWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2=C(C=C(C=C2C)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

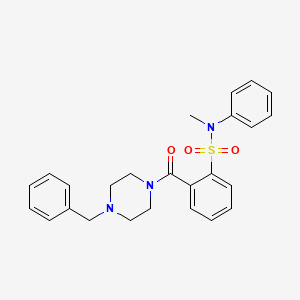
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
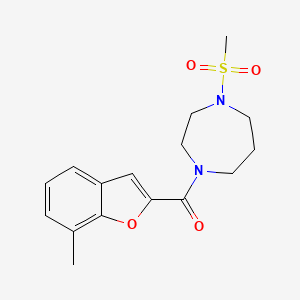
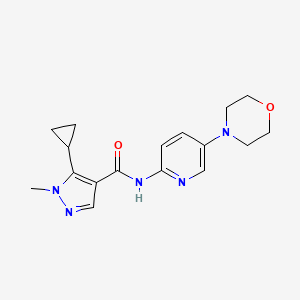
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
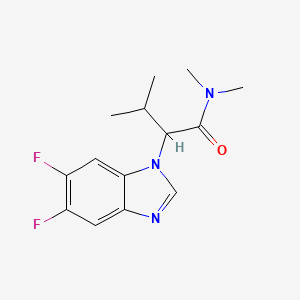
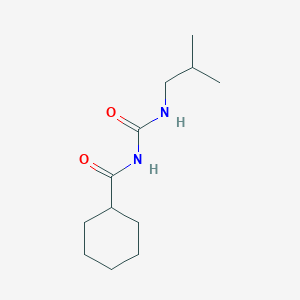
![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)